molecular formula C6H10O5S B13485776 2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid

2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid

Cat. No.: B13485776
M. Wt: 194.21 g/mol
InChI Key: XJBGYYYSARCOPC-UHFFFAOYSA-N
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Description

2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid is a versatile chemical compound with a unique structure that includes a six-membered ring containing sulfur and oxygen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of drug synthesis, polymer development, and catalyst design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable oxathiane derivative with acetic acid under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to ensure the formation of the dioxo group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.

    Substitution: The acetic acid moiety can be substituted with other functional groups to create derivatives with different properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of derivatives with varying functional groups .

Scientific Research Applications

2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of catalysts and as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid involves its interaction with specific molecular targets. The compound’s dioxo groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The sulfur atom in the oxathiane ring can also participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid: Similar structure but with a benzene ring, offering different reactivity and applications.

    2-(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl)acetic acid: Contains a spiro structure, providing unique steric properties and reactivity.

Uniqueness

2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid stands out due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer unique chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C6H10O5S

Molecular Weight

194.21 g/mol

IUPAC Name

2-(4,4-dioxo-1,4-oxathian-2-yl)acetic acid

InChI

InChI=1S/C6H10O5S/c7-6(8)3-5-4-12(9,10)2-1-11-5/h5H,1-4H2,(H,7,8)

InChI Key

XJBGYYYSARCOPC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(O1)CC(=O)O

Origin of Product

United States

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